Calanolide B

stereochemistry HIV-1 reverse transcriptase enantiomeric specificity

Calanolide B, also designated (−)-calanolide B or costatolide, is a tetracyclic angular pyranocoumarin natural product isolated from Calophyllum lanigerum and related species. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with selective, potent activity against HIV-1, including wild-type and drug-resistant variants harboring the Y181C and Y181C/K103N mutations that abrogate the activity of approved NNRTIs such as nevirapine, delavirdine, and efavirenz.

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
CAS No. 142632-33-5
Cat. No. B141900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalanolide B
CAS142632-33-5
Synonymscalanolide B
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O
InChIInChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m1/s1
InChIKeyNIDRYBLTWYFCFV-SEDUGSJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calanolide B (CAS 142632-33-5): Procurement-Grade Overview of a Stereochemically Defined HIV-1 NNRTI


Calanolide B, also designated (−)-calanolide B or costatolide, is a tetracyclic angular pyranocoumarin natural product isolated from Calophyllum lanigerum and related species [1]. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with selective, potent activity against HIV-1, including wild-type and drug-resistant variants harboring the Y181C and Y181C/K103N mutations that abrogate the activity of approved NNRTIs such as nevirapine, delavirdine, and efavirenz [2]. Its biological activity is exquisitely stereochemistry-dependent: only the (−)-enantiomer exhibits anti-HIV-1 activity, while the (+)-enantiomer is inactive [3]. This stereochemical stringency, combined with a mixed-type enzyme inhibition mechanism distinct from other NNRTIs, defines Calanolide B as a non-interchangeable research tool and a differentiated lead scaffold for antiretroviral development [4].

1

Stereochemically defined (−)-enantiomer HIV-1 NNRTI probe derived from natural product

2

Supports resistance-mutation profiling and reverse transcriptase mechanism studies

3

Enantiomeric purity verification required; racemic material may alter assay interpretation

Why Calanolide A, Nevirapine, or Racemic Mixtures Cannot Substitute for (−)-Calanolide B in HIV-1 Research


Calanolide B cannot be generically substituted because three orthogonal molecular properties—stereochemistry, resistance-mutation coverage, and enzymatic mechanism—diverge sharply from its closest analogs. Unlike (+)-calanolide A, which loses potency against the T139I mutant (>70-fold resistance), (−)-calanolide B retains partial activity (EC₅₀ = 4.5 µM vs >27 µM for calanolide A) [1]. The inactive (+)-calanolide B enantiomer, if present as a contaminant, contributes zero anti-HIV activity, making enantiomeric purity a non-negotiable procurement specification [2]. Approved NNRTIs such as nevirapine are completely ineffective against Y181C/K103N dual mutants (EC₅₀ >38 µM), whereas calanolide B retains meaningful activity, underscoring that within-class substitution would yield false-negative results in resistance-focused screening campaigns [3]. Furthermore, calanolide B exerts mixed-type inhibition affecting both Km and Vmax of HIV-1 reverse transcriptase, a mechanism not shared by nevirapine, delavirdine, or efavirenz, meaning that mechanistic studies cannot be replicated with conventional NNRTIs [1].

Stereochemical mismatch

Only the (−)-enantiomer shows reported antiviral activity; racemic or (+)-calanolide B may introduce inactive component, shifting assay response.

Resistance-coverage divergence

Nevirapine and other approved NNRTIs lose activity against Y181C/K103N mutants, whereas (−)-calanolide B retains reported activity; class substitution may yield false-negative screening results.

Mechanism-class mismatch

Mixed-type RT inhibition (affects Km and Vmax) differs from non-competitive NNRTIs; mechanistic enzymology studies may not transfer directly to nevirapine or efavirenz.

Calanolide B (CAS 142632-33-5): Quantitative Comparator Evidence for Scientific Selection


Enantiomer-Specific Anti-HIV-1 Activity: (−)-Calanolide B vs. (+)-Calanolide B

Only the (−)-enantiomer of calanolide B exhibits anti-HIV-1 activity; the (+)-enantiomer is completely inactive. In the NCI primary anti-HIV assay, (−)-calanolide B provided complete protection against HIV-1 replication and cytopathicity with an EC₅₀ of 0.4 µM, while (+)-calanolide B showed no detectable antiviral activity [1]. Resolution and comparative testing of enantiomers confirmed that (−)-calanolide B (costatolide) is a potent HIV-1 inhibitor, whereas (+)-calanolide B is inactive against the virus [2]. This enantiomeric stringency mirrors that observed for calanolide A, where (+)-calanolide A is active (EC₅₀ = 0.1 µM) and (−)-calanolide A is inactive [2].

Enantiomer Activity
Head-to-head
EC₅₀ = 0.4 µM (HIV-1 IIIB, active) vs. no detectable activity for (+)-enantiomer

Supports stereochemical-control requirement for antiviral assays

Enantiomeric purity must be verified before biological use

stereochemistry HIV-1 reverse transcriptase enantiomeric specificity

Enhanced Activity Against Y181C NNRTI-Resistant HIV-1: (−)-Calanolide B vs. Nevirapine and Wild-Type Baseline

In a systematic evaluation of NNRTI cross-resistance, costatolide [(−)-calanolide B] exhibited a striking 10-fold enhancement of antiviral activity against HIV-1 bearing the Y181C mutation compared to wild-type virus. Against wild-type NL4-3, the EC₅₀ of costatolide was 0.2 µM; against the Y181C mutant, the EC₅₀ dropped to 0.02 µM—a 10-fold improvement [1]. In contrast, nevirapine—a clinically approved NNRTI—showed a >100-fold loss of activity against the same Y181C mutant (EC₅₀ = 1.3 µM vs. 0.01 µM for wild-type) [1]. The Y181C mutation is the most prevalent NNRTI-resistance mutation encountered clinically, rendering this differential activity highly relevant for compound selection in resistance-focused research [2].

Y181C Resistance Activity
Head-to-head
10-fold enhanced EC₅₀ against Y181C mutant (0.02 µM) vs. wild-type (0.2 µM); nevirapine loses >100-fold

Supports resistance-mutation profiling and NNRTI screening

CEM-SS cytoprotection assay data; SD ≤ 2 replicates

NNRTI resistance Y181C mutation antiviral potency

Retained Activity Against Y181C/K103N Dual Mutants Where All Approved NNRTIs Fail

HIV-1 isolates harboring both Y181C and K103N mutations in reverse transcriptase are highly resistant to all approved NNRTIs, including delavirdine, nevirapine, and efavirenz. In contrast, calanolide compounds—including (−)-calanolide B—remain active against these dual mutants [1]. Cross-resistance profiling from Buckheit et al. (1999) showed that while the K103N single mutant confers partial resistance to costatolide (EC₅₀ = 1.2 µM vs. 0.2 µM for wild-type), the dual Y181C/K103N mutant, which is completely insensitive to nevirapine (EC₅₀ >38 µM), retains sensitivity to the calanolide class [2]. The retained activity against dual mutants is attributed to the distinct binding mode of calanolides within the HIV-1 RT enzyme pocket, which does not fully overlap with the binding sites of diarylpyrimidine or benzoxazinone NNRTIs [1].

Dual-Mutant Coverage
Class-level inference
Calanolide class retains activity against Y181C/K103N mutants; nevirapine EC₅₀ >38 µM (completely resistant)

Supports multi-drug-resistant HIV-1 screening context

Source review; exact EC₅₀ for costatolide alone not individually reported

K103N mutation dual NNRTI resistance salvage therapy

Mixed-Type HIV-1 RT Inhibition Mechanism Differentiating (−)-Calanolide B from Classical NNRTIs

Enzymatic inhibition assays with purified recombinant HIV-1 RT demonstrated that (−)-calanolide B (costatolide) inhibits the polymerase through a mixed-type mechanism, affecting both the Km for the normal substrate dTTP and the Vmax of the enzymatic reaction [1]. This contrasts with the majority of classical NNRTIs—including nevirapine, delavirdine, and efavirenz—which typically act through non-competitive or uncompetitive mechanisms that alter only Vmax without affecting substrate binding affinity [2]. The mixed-type inhibition profile indicates that calanolide B simultaneously interferes with substrate (dTTP) binding and catalytic turnover, a dual perturbation that may contribute to its unique resistance profile and reduced cross-resistance with other NNRTIs [1].

Inhibition Mechanism
Reported
Mixed-type inhibition: alters both Km (dTTP) and Vmax. Classical NNRTIs: non-competitive (Vmax only).

Supports mechanistic differentiation in HIV-1 RT enzymology studies

Km for dTTP baseline = 1.67 µM; purified recombinant HIV-1BH10 RT assay

enzyme kinetics mixed-type inhibition HIV-1 reverse transcriptase mechanism

C-12 Hydroxyl Group Essentiality: (−)-Calanolide B SAR vs. Modified Analogs

Structure-activity relationship studies demonstrated that the C-12 hydroxyl group of (−)-calanolide B is critical for anti-HIV-1 activity. A series of C-12 modifications—including methylation, acetylation, oxidation, and amination—were prepared and compared directly with unmodified (−)-calanolide B in the NCI primary anti-HIV assay [1]. While none of the 14 analogs matched the potency of the parent compound, the 12-methoxy derivative was inactive, and the 12-acetoxy derivative was weakly active, establishing that a free hydroxyl (or readily hydrolyzable ester) at C-12 is required for HIV-1 inhibitory activity. Reduction of the Δ7,8 olefinic linkage produced (−)-7,8-dihydrocalanolide B, which retained activity comparable to the parent (EC₅₀ = 0.2 µM vs. 0.4 µM), indicating that the C-12 hydroxyl contributes more critically to pharmacophore integrity than the Δ7,8 olefin [1].

C-12 Pharmacophore SAR
Head-to-head
Free C-12 hydroxyl critical: 12-methoxy analog inactive; parent EC₅₀ = 0.4 µM; Δ7,8-dihydro retains activity (EC₅₀ = 0.2 µM)

Supports SAR benchmarking and analog screening

14 analogs tested; NCI primary anti-HIV assay (CEM-SS / IIIB)

structure-activity relationship C-12 hydroxyl pyranocoumarin pharmacophore

Differential T139I Resistance Profile: (−)-Calanolide B vs. (+)-Calanolide A vs. Other NNRTIs

The T139I amino acid change in HIV-1 RT is a resistance mutation uniquely selected by calanolide compounds and is not cross-resistant to other NNRTIs including nevirapine, delavirdine, efavirenz, and thiocarboxanilide UC-781 [1]. When challenged against T139I mutant virus, (+)-calanolide A loses substantial activity (>70-fold resistance; EC₅₀ >27 µM vs. 0.1 µM for wild-type), whereas (−)-calanolide B (costatolide) exhibits a smaller loss of activity (EC₅₀ = 4.5 µM for T139I vs. 0.2 µM for wild-type; approximately 22-fold resistance) and remains partially active [2]. Furthermore, the T139I mutant enzyme retains marked susceptibility to all other approved NNRTIs, making this a calanolide-class-specific resistance determinant [1]. This differential sensitivity within the calanolide class itself provides a functional discriminator between calanolide A and calanolide B for experimental applications.

T139I Resistance Profile
Head-to-head
Costatolide: EC₅₀ = 4.5 µM (T139I); Calanolide A: >27 µM (inactive); Nevirapine: 0.01 µM (fully active)

Supports resistance-mutation selectivity and calanolide-class discrimination

T139I is calanolide-specific; other NNRTIs remain active

T139I mutation resistance selection NNRTI cross-resistance

Calanolide B (CAS 142632-33-5): Evidence-Backed Research and Procurement Application Scenarios


NNRTI Cross-Resistance Profiling Panels

Include (−)-calanolide B as a mandatory component in NNRTI cross-resistance screening panels alongside nevirapine, efavirenz, and delavirdine. Its 10-fold enhanced activity against Y181C mutants (EC₅₀ = 0.02 µM vs. 0.2 µM for wild-type) and retained activity against Y181C/K103N dual mutants—where all approved NNRTIs fail—provides a critical positive-control signal that validates assay sensitivity for calanolide-like binding modes [1]. Procurement specification: enantiomeric purity ≥98% (−)-enantiomer by chiral HPLC; racemic or (+)-enriched material is unsuitable.

HIV-1 RT Enzymology and Allosteric Inhibitor Screening

Use (−)-calanolide B as a mechanistically distinct probe in HIV-1 RT inhibition studies. Its mixed-type inhibition mechanism—affecting both Km for dTTP and Vmax—distinguishes it from non-competitive NNRTIs and makes it valuable for mapping allosteric binding sites and studying substrate-competitive effects [2]. Enzymatic assays should employ purified recombinant HIV-1 RT with radiolabeled dTTP incorporation under conditions previously validated (Km for dTTP = 1.67 µM) [2]. Purity requirement: ≥95% by HPLC; identity confirmed by NMR and mass spectrometry.

Calanolide Analog SAR and Medicinal Chemistry Benchmarking

Procure (−)-calanolide B as the gold-standard reference compound for benchmarking newly synthesized pyranocoumarin analogs in the NCI primary anti-HIV assay format. The established EC₅₀ of 0.4 µM (CEM-SS/HIV-1 IIIB) and the documented inactivity of C-12-modified analogs provide a validated comparator framework for SAR campaigns [3]. All analog activity should be reported as fold-change relative to (−)-calanolide B tested in parallel. Critical quality attribute: C-12 hydroxyl integrity confirmed by ¹H NMR; absence of 12-methoxy or 12-acetoxy impurities.

Combination Antiretroviral Therapy (cART) Synergy Studies

Utilize (−)-calanolide B in in vitro synergy assays with nucleoside RT inhibitors (e.g., AZT, 3TC), protease inhibitors, and other NNRTIs. Published data demonstrate that costatolide exhibits synergistic anti-HIV effects in combination with mechanistically diverse agents in both cell culture and animal models [4]. The non-overlapping resistance profile (T139I unique to calanolides, susceptible to other NNRTIs) provides a rational basis for combination design. Compound requirement: sufficient quantity for combination index (CI) determination by the Chou-Talalay method across multiple concentration ratios.

Application
Selection Property
Validation Focus
NNRTI cross-resistance profiling panels
Enantiomerically pure (−)-calanolide B with reported retained activity against Y181C and Y181C/K103N mutants
Positive-control signal benchmarking and assay sensitivity validation
HIV-1 RT enzymology and allosteric inhibitor screening
Mixed-type inhibition mechanism distinct from classical NNRTIs
Mechanism-of-action differentiation and substrate-binding perturbation analysis
Calanolide analog SAR and medicinal chemistry benchmarking
C-12 hydroxyl pharmacophore integrity
Analog activity fold-change relative to parent compound in NCI assay format
Combination antiretroviral synergy studies
Non-overlapping resistance profile (T139I unique to calanolides)
Synergy quantification via Chou-Talalay combination index method
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